molecular formula C9H8N2O2 B160938 4-Amino-N-methylphthalimide CAS No. 2307-00-8

4-Amino-N-methylphthalimide

Cat. No.: B160938
CAS No.: 2307-00-8
M. Wt: 176.17 g/mol
InChI Key: KMEBUNSLFRQSEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

It is known to be a solvatochromic fluorescent dye , which suggests that it interacts with solvents in its environment, causing changes in its fluorescence properties.

Mode of Action

The mode of action of 4AMP involves the creation of intermediate charge-transfer transients . These transients have been characterized using techniques such as laser flash photolysis, steady-state, and time-resolved fluorescence studies . The interaction of 4AMP with its environment leads to changes in its fluorescence properties, making it a useful tool in fluorescence spectroscopy .

Biochemical Pathways

Its fluorescence properties suggest that it may be involved in pathways where changes in the local environment, such as solvent polarity, can be monitored using fluorescence spectroscopy .

Pharmacokinetics

Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc, suggests that it may have good bioavailability .

Result of Action

The result of 4AMP’s action is a change in its fluorescence properties. This change is due to the formation of intermediate charge-transfer transients when 4AMP interacts with its environment . These changes can be monitored using fluorescence spectroscopy, making 4AMP a useful tool in this field .

Action Environment

The action of 4AMP is influenced by environmental factors such as the polarity of the solvent it is in . For example, transient solvation of 4AMP in binary supercritical fluids composed of 2-propanol and CO2 has been studied using frequency-domain fluorescence spectroscopy . This suggests that the efficacy and stability of 4AMP can be influenced by the specific solvent environment it is in .

Biochemical Analysis

Biochemical Properties

It is known that this compound is a solvatochromic fluorescent dye . Solvatochromic dyes are molecules that change their color as the polarity of the solvent changes . This property suggests that 4-Amino-N-methylphthalimide could potentially interact with various enzymes, proteins, and other biomolecules in a cell, affecting their function and behavior. Specific interactions with biomolecules have not been reported yet.

Molecular Mechanism

As a fluorescent dye, its primary known action is its ability to absorb and emit light . This property could potentially be used to study binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific molecular mechanisms have not been reported yet.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-N-methylphthalimide can be synthesized from 4-aminophthalimide and iodomethane. The synthesis involves the following steps :

  • Dissolve 4-aminophthalimide in dimethylformamide.
  • Add potassium hydroxide to the solution and stir at ambient temperature for 2 hours.
  • Add methyl iodide to the mixture and stir for an additional 18 hours at ambient temperature.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-methylphthalimide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imides and other derivatives.

    Reduction: Reduction reactions can convert the compound into amines and other reduced forms.

    Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkyl halides, and acyl chlorides.

Major Products Formed

    Oxidation: Imides and other oxidized derivatives.

    Reduction: Amines and reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

4-Amino-N-methylphthalimide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

4-Amino-N-methylphthalimide can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific solvatochromic properties, which make it highly sensitive to solvent environments. This sensitivity allows for detailed studies of solvent interactions and molecular dynamics, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-amino-2-methylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-8(12)6-3-2-5(10)4-7(6)9(11)13/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEBUNSLFRQSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352452
Record name 4-Amino-N-methylphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307-00-8
Record name 4-Amino-N-methylphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Isoindole-1,3(2H)-dione, 5-amino-2-methyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of give 2-methyl-5-nitro-isoindole-1,3-dione (1.1 g, 5.3 mmol) in ethanol/tetrahydrofuran (1:1, 50 mL) is hydrogenated at 45 psi over Raney nickel catalyst. The reaction mixture is filtered through a pad of diatomaceous earth and concentrated to give 5-amino-2-methyl-isoindole-1,3-dione as a yellow cottony solid (0.85 g, 91%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
ethanol tetrahydrofuran
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.005 g of ammonium vanadate and 2.5 g 1% by weight of titanium dioxide extrudate containing metallic palladium and having a particle size of 3 mm (from Johnson Matthey) are added to a suspension consisting of 250 ml of water and 10.3 g of 4-nitro-N-methylphthalimide. After displacing the air with nitrogen, the latter is replaced by hydrogen at atmospheric pressure and the suspension is stirred at 63° C. for 75 hours. During this time, 104% of the theoretical amount of hydrogen, based on the 4-nitro-N-methylphthalimide, is absorbed. The resulting suspension is then sieved through a sieve having a mesh width of 1 mm. The material remaining on the sieve is washed with 50 ml of water and the combined aqueous phases are then filtered through a paper filter and washed with 50 ml of water. Drying at 80° C. under reduced pressure (125 mbar) gives 8.3 g (94%) of 4-amino-N-methylphthalimide. The purity determined by high pressure liquid chromatography is 98%.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.005 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a solution of SnCl2 dihydrate (19.2 g, 85 mmol) in 8 ml water and 24 ml concentrated Hcl was added N-methyl-4-nitrophthalimide (4.5 g, 21.8 mmol). The mixture was stirred vigorously for 2 hours, and allowed to stand overnight. The mixture was then concentrated to ¾ original volume using rotavapor. The solid obtained was filtered and washed with water several times. The solid was dried to give 4-amino-N-methylphthalimide ((2.1 g (54.7%), Mp 247-248° C.).
[Compound]
Name
SnCl2 dihydrate
Quantity
19.2 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-N-methylphthalimide
Reactant of Route 2
Reactant of Route 2
4-Amino-N-methylphthalimide
Reactant of Route 3
Reactant of Route 3
4-Amino-N-methylphthalimide
Reactant of Route 4
Reactant of Route 4
4-Amino-N-methylphthalimide
Reactant of Route 5
Reactant of Route 5
4-Amino-N-methylphthalimide
Reactant of Route 6
Reactant of Route 6
4-Amino-N-methylphthalimide
Customer
Q & A

Q1: What makes 4-Amino-N-methylphthalimide useful for studying various environments?

A1: 4-ANMP exhibits solvatochromism, meaning its fluorescence emission changes depending on the polarity of the surrounding solvent. [, , , ] This property makes it a sensitive probe for studying microenvironments in systems like proteins, micelles, membranes, and polymers. [] For example, researchers used 4-ANMP to investigate transient solvation in binary supercritical fluids composed of 2-propanol and CO2. []

Q2: How does the structure of this compound contribute to its solvatochromic behavior?

A2: 4-ANMP comprises an electron-donating amino group and an electron-accepting phthalimide moiety. [] Upon excitation, intramolecular charge transfer (ICT) occurs from the amino group to the phthalimide group. [, ] The extent of this charge transfer, and thus the energy difference between the excited and ground states (affecting emission wavelength), is influenced by the polarity of the surrounding solvent. [, ]

Q3: What happens to the fluorescence of this compound in protic solvents?

A3: The fluorescence quantum yield and lifetime of 4-ANMP decrease in protic solvents compared to aprotic solvents. [] This is attributed to the formation of the TICT state, which facilitates non-radiative decay pathways, particularly internal conversion from the excited singlet state to the ground state. []

Q4: Can this compound undergo any chemical reactions in its excited state?

A4: Yes, studies show that in protic and micellar environments, the triplet excited state of 4-ANMP can abstract a hydrogen atom from the surrounding molecules. [] This leads to the formation of a semiquinone radical, as evidenced by experiments conducted under an external magnetic field. []

Q5: How do researchers study the fast processes happening after this compound absorbs light?

A5: Techniques like laser flash photolysis [] and time-resolved fluorescence spectroscopy are employed to investigate the short-lived intermediate species formed upon excitation of 4-ANMP. [, , ] For example, fluorescence upconversion experiments with picosecond resolution have provided insights into the ultrafast solvation dynamics and spectral relaxation of 4-ANMP in different solvents. []

Q6: Has the excited-state behavior of this compound been investigated in complex environments?

A6: Yes, the behavior of 4-ANMP has been explored in systems beyond simple solvents. Studies investigated its fluorescence properties in solid matrices like polymethyl methacrylate, revealing insights into phenomena like inhomogeneous broadening and spectral relaxation dynamics. []

Q7: Are there any practical applications based on the fluorescence properties of this compound?

A7: Yes, the sensitivity of 4-ANMP fluorescence to its environment makes it suitable for sensing applications. For instance, a fiber-optic benzene gas sensor was developed using 4-ANMP as the sensing element. [] The interaction of benzene with 4-ANMP alters its fluorescence properties, enabling benzene detection. []

Q8: Can this compound be used to detect other analytes besides benzene gas?

A8: Research suggests broader sensing applications for 4-ANMP. A fiber-optic sensor array utilizing 4-ANMP and other solvatochromic dyes incorporated into a planar waveguide demonstrated the detection of various volatile organic compounds (VOCs) like acetic acid, dimethylamine, ethanol, and toluene. []

Q9: How does the structure of this compound relate to its use in optical sensors?

A9: The presence of electron-donating and electron-accepting groups within the 4-ANMP molecule results in a large change in dipole moment upon excitation. [, ] This characteristic enhances its sensitivity to environmental changes, making it suitable for optical sensors where variations in fluorescence properties, like intensity or wavelength, correlate with analyte concentration. [, ]

Q10: Have any studies explored modifying the structure of this compound?

A10: Yes, researchers synthesized a series of 4-ANMP derivatives with varying alkyl chain lengths attached to the nitrogen atom. [] This study aimed to understand the effect of alkyl chain length on the compound's photophysical properties and potential applications. []

Q11: How does changing the structure of this compound affect its properties?

A11: Modifying the 4-ANMP structure, such as by adding substituents, can impact its properties. For example, introducing a photochromic diarylethene unit to 4-ANMP led to a compound exhibiting switchable fluorescence and solvatochromism, opening possibilities for advanced applications. []

Q12: Have computational methods been used to study this compound?

A12: Yes, computational chemistry techniques, including ab initio calculations, have been employed to study 4-ANMP. [] These calculations provided insights into the molecule's electronic structure, geometry, and vibrational modes in both the ground and excited states, elucidating its ICT process. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.